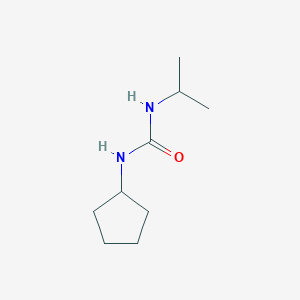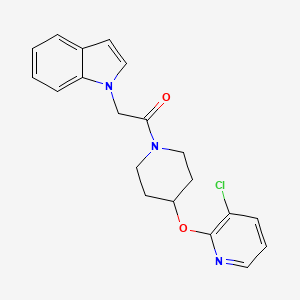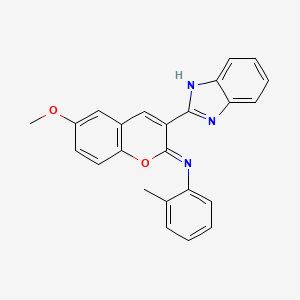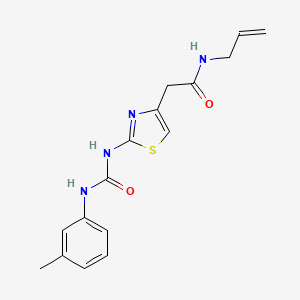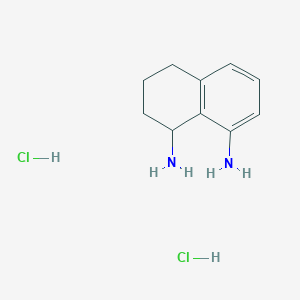
1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride is an organic compound with the molecular formula C₁₀H₁₆Cl₂N₂ and a molecular weight of 235.16 g/mol It is a bicyclic compound containing a naphthalene ring system with two amino groups at the 1 and 8 positions
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as cancer and Alzheimer’s disease.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary targets of 1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride are the liver and kidneys . In animal studies, these organs were identified as the main sites of toxicity. The respiratory tract is also a target, particularly after inhalation .
Mode of Action
It is known that its metabolite, 1,2,3,4-tetrahydro-2-naphthol (2-tetralol), is responsible for the formation of cataracts . The observed toxicity to the erythrocytes could be caused by a mechanism similar to that found with naphthalene .
Biochemical Pathways
The compound is involved in the degradation pathway of tetralin by Corynebacterium sp. strain C125 . A study reports the transformation of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides .
Pharmacokinetics
The half-time was in the range of 30 to 100 minutes .
Result of Action
The molecular and cellular effects of this compound’s action include mucosal irritation, headaches, nausea, vomiting, lacrimation, and restlessness. The greenish-grey discoloration of the urine observed after the absorption of tetrahydronaphthalene in humans and animals is characteristic .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride can be synthesized through several methods. One common approach involves the reduction of naphthalene derivatives. For example, the reduction of 1,8-dinitronaphthalene using hydrogen gas in the presence of a palladium catalyst can yield 1,2,3,4-tetrahydronaphthalene-1,8-diamine, which can then be converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and metal catalysts such as palladium or platinum to reduce naphthalene derivatives. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be further reduced to form tetrahydronaphthalene derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Tetrahydronaphthalene derivatives
Substitution: Alkylated or acylated amines
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride: This compound has a similar structure but with amino groups at the 1 and 7 positions.
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: This compound has a carboxylic acid group instead of amino groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,8-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;;/h1,3,5,9H,2,4,6,11-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGYHYFNFOUQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-(3-methoxypyrrolidin-1-yl)piperidine](/img/structure/B2967550.png)
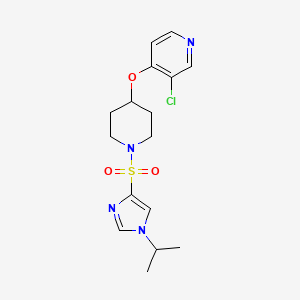

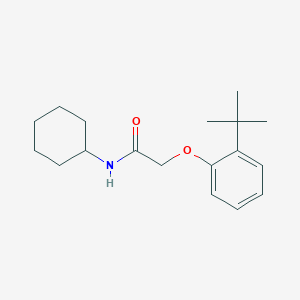
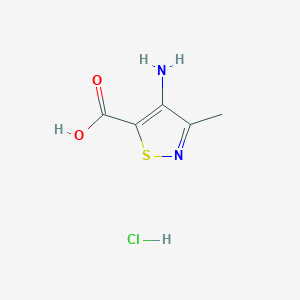
![Ethyl 2-[5,7-dimethyl-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2967558.png)
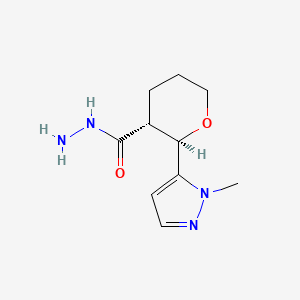
![N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B2967560.png)
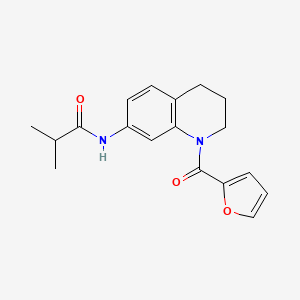
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2967562.png)
